molecular formula C17H16N2O6S B2861439 methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate CAS No. 2034342-55-5

methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2861439
CAS No.: 2034342-55-5
M. Wt: 376.38
InChI Key: ALNBTRGLKNDSHA-UHFFFAOYSA-N
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Description

Methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate is a structurally complex organic compound featuring a phenyl core substituted with a sulfamoyl group (N-bound to a [2,3'-bifuran]-5-ylmethyl moiety) and a methyl carbamate functional group. Its molecular architecture combines aromatic, heterocyclic (bifuran), and sulfonamide-carbamate functionalities, making it relevant for studies in medicinal chemistry, agrochemicals, or materials science.

The compound’s structural elucidation likely employs crystallographic tools such as SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) to resolve bond lengths, angles, and intermolecular interactions . Visualization software like ORTEP-3 or WinGX may further aid in analyzing its 3D conformation and packing behavior .

Properties

IUPAC Name

methyl N-[4-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S/c1-23-17(20)19-13-2-5-15(6-3-13)26(21,22)18-10-14-4-7-16(25-14)12-8-9-24-11-12/h2-9,11,18H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNBTRGLKNDSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran moiety, followed by the introduction of the sulfamoyl group, and finally the carbamate group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the sulfamoyl or carbamate groups.

    Substitution: Various substitution reactions can occur, particularly at the phenyl ring or the bifuran moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can lead to the formation of furan-2,3-dicarboxylic acid derivatives, while reduction can yield different amine or alcohol derivatives.

Scientific Research Applications

Methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with carbamate or sulfamoyl groups.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, while the sulfamoyl group can interact with other biological molecules. The bifuran moiety may also play a role in the compound’s overall activity by providing additional binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Comparative analysis with structurally analogous sulfonamide- and carbamate-containing compounds reveals key distinctions:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₇H₁₆N₂O₆S ~376.38 Bifuran, sulfamoyl, methyl carbamate
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (Compound A) C₂₅H₂₈BrN₅O₄S₂ ~630.55 Pyrimidine, sulfonamide, morpholine, bromine
Generic Sulfonamide-Carbamate Hybrid C₁₄H₁₂N₂O₅S ~320.32 Phenyl sulfonamide, methyl carbamate

Key Observations :

  • The methyl carbamate group (-O(CO)OCH₃) enhances hydrolytic stability compared to simpler carbamates, contrasting with sulfonamide-dominated analogs that prioritize hydrogen-bond donor/acceptor capacity .
Hydrogen Bonding and Crystallographic Behavior

Hydrogen-bonding patterns, critical for crystal packing and solubility, differ significantly:

  • The target compound’s sulfamoyl NH and carbamate carbonyl groups likely form intermolecular H-bonds, creating layered or helical motifs. Graph set analysis (e.g., Ettermotifs) would classify these as D (donor) or A (acceptor) interactions .
  • In contrast, Compound A’s morpholine and sulfonamide groups generate a 3D H-bond network, increasing lattice stability but reducing solubility .
Physicochemical Properties
  • Solubility: The bifuran moiety may reduce aqueous solubility compared to non-heterocyclic analogs.
  • Thermal Stability : Carbamate derivatives generally exhibit higher melting points (>200°C) than sulfonamides due to stronger dipolar interactions.

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